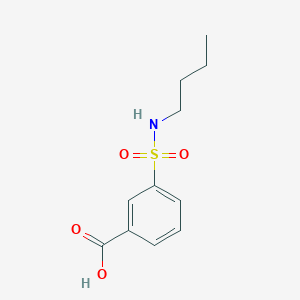

3-(Butylsulfamoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(butylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-2-3-7-12-17(15,16)10-6-4-5-9(8-10)11(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZLEFLDGXHDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588025 | |

| Record name | 3-(Butylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-16-2 | |

| Record name | 3-(Butylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Multifunctional Scaffold for Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 3-(Butylsulfamoyl)benzoic Acid

This compound is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a meta-substituted aromatic ring bearing both a carboxylic acid and an N-butylated sulfonamide group, provides a versatile platform for chemical modification and targeted molecular design. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

The presence of two distinct functional groups—a Lewis acid (carboxylic acid) and a hydrogen bond donor/acceptor system (sulfonamide)—allows for orthogonal reactivity and diverse intermolecular interactions. This makes it a valuable building block, particularly in the synthesis of complex molecules such as protein degraders and specific receptor agonists.[1][2] Understanding the nuanced chemical behavior of this compound is paramount to leveraging its full potential in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its behavior in both chemical reactions and biological systems. These characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 7385-16-2 | [1][3] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1][2] |

| Molecular Weight | 257.31 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Data not consistently available | |

| Boiling Point | ~432.4 °C (Predicted) | [4] |

| Solubility | Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, acetone, and chloroform. | Inferred from Probenecid[5] |

| pKa | ~3.69 (Predicted) | [4] |

The molecule's structure is defined by a central benzene ring. The carboxylic acid group, an electron-withdrawing meta-director, influences the electronic properties of the ring and its reactivity in electrophilic aromatic substitution.[6][7] Similarly, the sulfamoyl group also acts as a meta-director. The n-butyl chain introduces a lipophilic character that can be critical for interactions with biological targets.[3]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a well-established process rooted in fundamental organic reactions. The most common and reliable pathway involves a two-step sequence starting from benzoic acid.

Core Synthetic Pathway

The primary synthetic route can be visualized as follows:

Caption: General synthesis workflow for this compound.

Step 1: Chlorosulfonation of Benzoic Acid This is an electrophilic aromatic substitution where benzoic acid is treated with chlorosulfonic acid. The carboxyl group is a meta-director, thus the incoming chlorosulfonyl (-SO₂Cl) group is directed to the 3-position on the aromatic ring, yielding 3-(chlorosulfonyl)benzoic acid.[3] This intermediate is often isolated by carefully pouring the reaction mixture onto ice.[3]

Step 2: Amination of the Sulfonyl Chloride The resulting 3-(chlorosulfonyl)benzoic acid is a reactive intermediate. It undergoes a nucleophilic substitution reaction with a primary amine, in this case, n-butylamine.[3] The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond to yield the final product.[3]

Experimental Protocol: Laboratory-Scale Synthesis

-

Chlorosulfonation: To a flask containing chlorosulfonic acid (e.g., 3-5 equivalents), slowly add benzoic acid (1 equivalent) in portions while maintaining a controlled temperature (typically below 45°C) with stirring.

-

After the addition is complete, the mixture may be gently heated (e.g., to 60-70°C) for a period to ensure complete reaction.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate, 3-(chlorosulfonyl)benzoic acid, will precipitate as a solid.

-

Isolation: Collect the solid precipitate by filtration and wash with cold water. The intermediate can be dried or used directly in the next step.

-

Amination: Dissolve the crude 3-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., acetone or THF).

-

Slowly add n-butylamine (e.g., 2-2.5 equivalents) to the solution, possibly in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Final Isolation and Purification: Remove the solvent under reduced pressure. The residue can then be acidified (e.g., with dilute HCl) to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like aqueous ethanol.

Spectroscopic Analysis

Structural confirmation is typically achieved through standard spectroscopic methods.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides clear fingerprints of the key functional groups.[3]

-

S=O Stretching: Two characteristic strong bands for the sulfonamide group are expected for asymmetric (1380–1330 cm⁻¹) and symmetric (1200–1150 cm⁻¹) stretching.[3]

-

C=O Stretching: A strong, sharp absorption for the carboxylic acid carbonyl group will appear around 1700 cm⁻¹.

-

O-H Stretching: A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

N-H Stretching: A moderate band around 3300 cm⁻¹ corresponding to the sulfonamide N-H bond.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons (in the 7.5-8.5 ppm region), the N-H proton of the sulfonamide (a broad singlet), the protons of the butyl chain (typically between 0.8 and 3.2 ppm), and the acidic proton of the carboxyl group (a very broad singlet, often >10 ppm).

-

¹³C NMR: Signals corresponding to the aromatic carbons, the carboxyl carbon (~165-170 ppm), and the four distinct carbons of the butyl group will be visible.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight (257.31 g/mol ), which is crucial for confirming the identity of the compound.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by its carboxylic acid and sulfonamide moieties. The presence of two deactivating, meta-directing groups on the benzene ring makes electrophilic aromatic substitution challenging, requiring harsh conditions.

Caption: Key reaction sites of this compound.

Reactions at the Carboxyl Group

The carboxylic acid is the more reactive site for many common transformations.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester.[8][9] This is a standard method for modifying the molecule's solubility and pharmacokinetic properties.

-

Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride) followed by reaction with an amine, or directly via peptide coupling reagents (e.g., EDC, DCC).[6][10]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (benzyl alcohol derivative).[8]

-

Salt Formation: As an acid, it readily reacts with bases (e.g., sodium hydroxide) to form water-soluble carboxylate salts.[8]

Reactions Involving the Sulfonamide Group

The sulfonamide functional group (SO₂NHR) is generally very stable and chemically robust. It is resistant to hydrolysis under most acidic and basic conditions. The N-H proton is weakly acidic, but this reactivity is typically not exploited in synthetic transformations unless very strong bases are used.

Reactions on the Aromatic Ring

Both the -COOH and -SO₂NHR groups are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution.[6][11] Therefore, reactions like nitration or halogenation, if forced to occur, will direct the incoming electrophile to the 5-position of the benzene ring.

Biological Context and Applications

The sulfamoyl benzoic acid scaffold is a well-recognized pharmacophore in drug discovery. A prominent example is Probenecid , which is 4-[(dipropylamino)sulfonyl]benzoic acid.[5][12] Probenecid is a uricosuric agent that inhibits the renal tubular transport of organic anions, thereby increasing the excretion of uric acid and inhibiting the secretion of drugs like penicillin.[5][13]

Structure-Activity Relationship (SAR) Insights

The N-alkyl substituent on the sulfonamide is a critical determinant of biological activity in many contexts. SAR studies on related sulfamoyl benzoic acid derivatives have shown that the length and nature of this chain are crucial for optimal interaction with biological targets.[3] For instance, in the development of agonists for the lysophosphatidic acid receptor 2 (LPA2), a four-carbon linker (a butyl group) was identified as a key structural feature for potent and specific activity.[3][14] Altering this to shorter (propyl) or longer (pentyl) chains resulted in a significant loss of activity, underscoring the precise fit required within the receptor's binding pocket.[3]

A Note on "Sulfa Drug" Allergy

It is critical to distinguish this compound from sulfonamide antibiotics. The hypersensitivity reactions associated with "sulfa drugs" are primarily linked to two structural features typically absent in non-antibiotic sulfonamides: (1) an N4-arylamine group and (2) an N1-heterocyclic ring.[15][16][17] this compound lacks both of these moieties. The current scientific consensus is that cross-reactivity between sulfonamide antimicrobials and non-antimicrobial sulfonamides is highly unlikely.[18][19]

Application as a Chemical Building Block

This compound is categorized as a "Protein Degrader Building Block".[1][2] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues, where its distinct functional groups can serve as handles for linking different parts of a larger, biologically active molecule.

Conclusion

This compound is a compound of significant utility, bridging synthetic chemistry with drug discovery and materials science. Its well-defined synthesis, predictable reactivity centered on the carboxylic acid group, and the biological relevance of its core scaffold make it an invaluable tool for researchers. The stability of the sulfonamide bond combined with the versatile chemistry of the carboxyl group provides a robust and adaptable platform for creating novel molecules with tailored properties. As research into targeted therapies and advanced materials continues to grow, the demand for such well-characterized, multifunctional building blocks is set to increase.

References

-

Wikipedia. Benzoic acid. [Link]

-

CP Lab Safety. 3-(t-Butylsulfamoyl)benzoic acid, min 98%, 5 grams. [Link]

-

YouTube. 6 Important Reactions of Benzoic Acid in one shot. [Link]

-

Oxford Academic. Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? [Link]

-

Patsnap Synapse. What is the mechanism of Benzoic Acid? [Link]

-

Justlong in Food. Chemical Properties of Benzoic Acid: Detailed Analysis. [Link]

-

Mylan Pharmaceuticals Inc. PROBENECID- probenecid tablet, film coated. [Link]

-

DermNet. Sulfonamides (Sulfa Drugs) And The Skin. [Link]

-

American Academy of Allergy, Asthma & Immunology. Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. [Link]

-

Aakash Institute. Benzoic Acid: Formula, Structure, Properties & Preparation. [Link]

-

ResearchGate. Sulfonamide allergy and cross-reactivity. [Link]

-

PubMed. Sulfonamide Hypersensitivity: Fact and Fiction. [Link]

-

PubChem - NIH. Probenecid | C13H19NO4S | CID 4911. [Link]

-

PharmaCompass.com. Probenecid | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

ClinPGx. probenecid. [Link]

-

NCBI Bookshelf - NIH. Probenecid - LiverTox. [Link]

-

PubChem - NIH. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352. [Link]

-

Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. [Link]

-

PubChem. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339. [Link]

-

PubChem. 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid | C7H8N2O6S2 | CID 10423771. [Link]

-

NIH. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

-

ChemSynthesis. 3-(pyrimidin-2-yl-sulfamoyl)-benzoic acid. [Link]

-

NIH. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

-

PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-(N-(tert-Butyl)sulfaMoyl)benzoic acid CAS#: 222409-98-5 [amp.chemicalbook.com]

- 5. s3.pgkb.org [s3.pgkb.org]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. justlonghealth.com [justlonghealth.com]

- 10. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry - Aakash | AESL [aakash.ac.in]

- 12. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. dermnetnz.org [dermnetnz.org]

- 17. researchgate.net [researchgate.net]

- 18. Cross reactivity sulfonamide and nonantibiotic sulfonamides [aaaai.org]

- 19. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Butylsulfamoyl)benzoic Acid

Editor's Note: This guide focuses on the chemical entity 3-(Butylsulfamoyl)benzoic acid , for which the scientifically recognized and commercially cited Chemical Abstracts Service (CAS) number is 7385-16-2 . The CAS number provided in the topic submission, 100848-43-3, could not be correlated with this specific molecule in publicly available chemical databases and may be erroneous. All data herein pertains to the structure known as this compound, CAS 7385-16-2.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a bifunctional organic molecule that has garnered significant interest within the research and drug development community. Belonging to the broader class of sulfamoyl benzoic acids (SBAs), this compound serves as a crucial building block and a versatile scaffold for the synthesis of complex bioactive molecules. Its structure, featuring a meta-substituted aromatic ring with both a carboxylic acid and an N-butylated sulfonamide group, provides a unique combination of hydrogen bonding capabilities, lipophilicity, and coordinative potential.

Historically, the sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents, including diuretics, antibacterials, and anti-diabetic drugs. The strategic incorporation of a benzoic acid group adds a key acidic handle for molecular interactions and further synthetic elaboration. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, analytical characterization, and its emerging role in the development of targeted therapeutics.

Physicochemical Properties & Structural Data

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research. Key data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 7385-16-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₄S | [2] |

| Molecular Weight | 257.31 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | QQZLEFLDGXHDDP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCNC(=O)c1cccc(c1)S(=O)(=O)O | |

| Purity (Typical) | ≥98% | [2] |

| Storage | Room temperature | [2] |

| Primary Application | Synthesis Building Block, Protein Degrader Building Block | [2] |

Synthesis of this compound: A Two-Step Approach

The most reliable and widely employed synthesis of this compound is a two-step process rooted in fundamental organic chemistry principles. The workflow begins with the electrophilic substitution on a benzoic acid precursor, followed by nucleophilic substitution to build the sulfonamide linkage.

Synthesis Workflow Overview

The logical flow of the synthesis is designed to first install the reactive sulfonyl chloride group onto the benzene ring and then cap it with the desired butylamine nucleophile.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis based on established chemical principles for sulfamoyl benzoic acid derivatives.[1][3]

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid (Intermediate)

-

Reagent Preparation: In a fume hood, carefully charge a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet (connected to a scrubber) with an excess of chlorosulfonic acid (ClSO₃H). Cool the flask in an ice-water bath.

-

Reaction: Slowly add benzoic acid in portions to the cooled, stirring chlorosulfonic acid.

-

Causality: Benzoic acid is the starting aromatic core. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It is a meta-director, meaning the incoming electrophile (the chlorosulfonyl group) will preferentially add to the 3-position.[1] Using excess chlorosulfonic acid and elevated temperatures may be necessary to drive the reaction to completion.[4]

-

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature or gently heat as required to ensure full conversion. Once complete, very carefully and slowly pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated white solid by vacuum filtration and wash with cold water.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 3-(chlorosulfonyl)benzoic acid from Step 1 in a suitable solvent (e.g., pyridine, TEA in an inert solvent). Cool the mixture in an ice bath.

-

Nucleophilic Addition: Slowly add n-butylamine to the cooled solution.

-

Causality: This is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.[1] This forms the stable sulfonamide bond. A base like pyridine or triethylamine (TEA) is used to neutralize the HCl byproduct generated during the reaction.[3]

-

-

Work-up and Purification: After the reaction is complete (monitored by TLC), acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the final product.

-

Isolation: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield pure this compound.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a scaffold. The N-butyl group and the overall structure are key determinants of its biological activity profile.

Agonists of the LPA₂ Receptor

Lysophosphatidic acid (LPA) is a critical signaling lipid that interacts with multiple G protein-coupled receptors (GPCRs). The LPA₂ receptor subtype, in particular, is known to mediate anti-apoptotic and protective effects in the gut.[6] Research has demonstrated that sulfamoyl benzoic acid (SBA) analogues can be potent and specific agonists of the LPA₂ receptor.[6][7]

Structure-activity relationship (SAR) studies have revealed that the alkyl chain on the sulfonamide nitrogen is a critical determinant of activity. Specifically, a four-carbon linker—the butyl group—was identified as a crucial structural feature for potent and specific agonism at the LPA₂ receptor.[1] Altering this chain to be either shorter (propyl) or longer (pentyl) resulted in a significant drop in agonist activity, underscoring the precise molecular fit required within the receptor's binding pocket.[1]

Caption: Role of SBA analogues as agonists in the LPA₂ signaling cascade.

Enzyme Inhibition

The sulfamoyl benzoic acid scaffold is a privileged structure for designing enzyme inhibitors. By modifying the substituents, researchers can target various enzymes involved in pathologies like inflammation, cancer, and diabetes.[3][8] For example, related N-substituted sulfamoyl benzoic acids have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α) and α-glucosidase/α-amylase enzymes.[1][8][9] While specific inhibitory data for this compound is not widely published, its structure makes it an ideal candidate for inclusion in screening libraries targeting these and other enzyme families, such as carbonic anhydrases or human ectonucleotidases (h-NTPDases).[4]

Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Vibrational spectroscopy provides a molecular fingerprint, confirming the presence of key functional groups.

| Technique | Expected Vibrational Frequencies (cm⁻¹) | Functional Group Assignment | Source |

| FTIR | 1380–1330 | S=O asymmetric stretching (Sulfonamide) | [1] |

| 1200–1150 | S=O symmetric stretching (Sulfonamide) | [1] | |

| ~1700 | C=O stretching (Carboxylic Acid) | [1] | |

| 2500-3300 (broad) | O-H stretching (Carboxylic Acid) | ||

| ~3300 | N-H stretching (Sulfonamide) |

¹H and ¹³C Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the carbon-hydrogen framework of the molecule. Expected signals would include aromatic protons in the 7-8.5 ppm range, aliphatic protons of the butyl chain (0.9-3.5 ppm), and distinct signals for the carboxylic acid and amide protons.[10]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.

Exemplary HPLC Protocol:

-

System: A standard reverse-phase HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity value of >98% is typically expected for research-grade material.[11]

Conclusion

This compound is more than a simple chemical; it is a key enabler in the field of medicinal chemistry and drug discovery. Its straightforward and scalable synthesis makes it an accessible building block for researchers. The demonstrated importance of its structural motifs—particularly the N-butyl sulfonamide—in targeting specific biological entities like the LPA₂ receptor highlights its potential for developing novel therapeutics. As research into targeted protein degradation and selective enzyme inhibition continues to expand, the utility of well-characterized, versatile scaffolds like this compound is poised to grow, paving the way for the next generation of precision medicines.

References

-

Sardar, V. M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 5(10), 1098-1102. Available at: [Link]

-

Hassan, M. Z., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(2), 186-195. Available at: [Link]

-

Hassan, M. Z., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. Available at: [Link]

-

Javaid, K., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11296. Available at: [Link]

-

MoleculeDB. (n.d.). Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. Retrieved January 17, 2026, from [Link]

-

CP Lab Safety. (n.d.). 3-(t-Butylsulfamoyl)benzoic acid, min 98%, 5 grams. Retrieved January 17, 2026, from [Link]

-

Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Bioorganic & Organic Chemistry, 4(1), 22-25. Available at: [Link]

-

Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. ResearchGate. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 3-(Chlorosulfonyl)benzoic acid. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

CAS Common Chemistry. (n.d.). 1,4-Bis(3-methylbutyl) 2-mercaptobutanedioate. Retrieved January 17, 2026, from [Link]

-

IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-(Phenylsulfamoyl)benzoic acid. Retrieved January 17, 2026, from [Link]

-

PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Pentasodium Pentetate. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(benzylsulfamoyl)benzoic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Sulfamoylbenzoic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl bromoacetate. Retrieved January 17, 2026, from [Link]

-

J&K Scientific LLC. (n.d.). Bromoacetic acid tert-butyl ester. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medcraveonline.com [medcraveonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Molecular Structure of 3-(Butylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of 3-(butylsulfamoyl)benzoic acid, a compound of significant interest in medicinal chemistry. We will examine its molecular structure, synthesis, and the analytical methods used for its characterization, providing a robust resource for professionals in the field.

Core Molecular Profile

This compound is an organic compound featuring both a benzoic acid and a butylsulfamoyl group. This unique structure gives it specific chemical properties that are valuable for various scientific applications, including drug development.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7385-16-2 |

| Molecular Formula | C11H15NO4S |

| Molecular Weight | 257.31 g/mol |

| Canonical SMILES | CCCCNC(=O)S(=O)(=O)C1=CC(=CC=C1)C(=O)O |

| InChI Key | QQZLEFLDGXHDDP-UHFFFAOYSA-N |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is typically achieved through the reaction of 3-(chlorosulfonyl)benzoic acid with n-butylamine.[1] This process is a nucleophilic substitution reaction that is highly effective for creating N-substituted sulfamoyl benzoic acids.[1]

Detailed Synthetic Protocol:

-

Chlorosulfonation: The process begins with the chlorosulfonation of benzoic acid using chlorosulfonic acid (ClSO₃H). This electrophilic substitution introduces a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring, primarily at the meta-position, yielding 3-(chlorosulfonyl)benzoic acid.[1]

-

Reaction with n-Butylamine: The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with n-butylamine. This reaction forms the sulfonamide linkage, producing this compound.[1]

-

Purification: The crude product is then purified, typically through recrystallization from an aqueous ethanol solution, to isolate the final compound.[2]

Caption: Synthesis and purification workflow for this compound.

In-depth Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the complete characterization of this compound's molecular structure.

Vibrational and Electronic Spectroscopy

FTIR and Raman spectroscopy are powerful tools for examining the vibrational modes of the molecule.[1] The infrared spectrum provides clear indicators of the sulfonamide and carboxylic acid groups.[1] Key vibrational frequencies include the asymmetric and symmetric stretching modes of the S=O bonds, typically found in the ranges of 1380–1330 cm⁻¹ and 1200–1150 cm⁻¹, respectively.[1] The carboxylic acid group is identifiable by a prominent C=O stretching vibration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment within the molecule. For the related compound, benzoic acid, the ¹H NMR spectrum shows distinct signals for the carboxylic acid proton and the aromatic protons.[3] Similarly, the ¹³C NMR spectrum of benzoic acid reveals signals for the carboxyl carbon and the carbons of the benzene ring.[4] For this compound, additional signals corresponding to the butyl group would be expected.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and can provide insights into its fragmentation patterns, further confirming the structure.

Caption: Spectroscopic analysis workflow for structural elucidation.

Relevance in Pharmaceutical Research

The benzoic acid scaffold is a versatile platform in medicinal chemistry, allowing for structural modifications to optimize biological activity and pharmacokinetic properties.[1] Benzoic acid and its derivatives have been explored for various therapeutic applications, including their use as antifungal agents and as intermediates in the synthesis of more complex medicinal compounds.[5]

The sulfonamide group is a well-established pharmacophore present in numerous drugs, including antibacterials, diuretics, and anticonvulsants. The combination of these two functional groups in 3-(sulfonamido)benzoic acid derivatives has led to the discovery of potent antagonists for the P2Y14 receptor, which is a target for inflammatory diseases like acute lung injury.[6] This highlights the potential of this compound and related compounds as promising candidates for further investigation as anti-inflammatory drugs.[6]

References

- Google Patents. (n.d.). Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid.

-

CP Lab Safety. (n.d.). 3-(t-Butylsulfamoyl)benzoic acid, min 98%, 5 grams. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Phenylsulfamoyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

PubChem. (n.d.). 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid. Retrieved from [Link]

-

Issa, H. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis, Health and Toxicology. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Aluminum tributoxide, 95%. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Aluminum tributoxide. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Aluminum Tributoxide. Retrieved from [Link]

-

PubMed. (2024, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Butylsulfamoyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 3-(Butylsulfamoyl)benzoic acid, a key building block in medicinal and organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is an aromatic organic compound featuring a benzoic acid core functionalized with a butylsulfamoyl group at the meta-position. This structure is of significant interest in medicinal chemistry, often serving as a scaffold or intermediate in the development of therapeutic agents. The sulfamoyl moiety (-SO₂NH-) is a critical pharmacophore, capable of participating in hydrogen bonding, which is crucial for molecular interactions with biological targets like enzymes and receptors.[1] Its synthesis is analogous to that of uricosuric drugs like Probenecid, highlighting its relevance in drug discovery.[2]

The most reliable and direct synthetic strategy hinges on a two-step process:

-

Electrophilic Aromatic Substitution: The chlorosulfonation of benzoic acid to form the key intermediate, 3-(chlorosulfonyl)benzoic acid.

-

Nucleophilic Substitution: The subsequent reaction of this intermediate with n-butylamine to form the final sulfonamide product.

This approach is efficient and provides a robust pathway to the target molecule.[1]

Core Synthesis Pathway: Mechanism and Protocol

The synthesis is logically divided into the formation of the reactive sulfonyl chloride intermediate and its subsequent conversion to the target sulfonamide.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

The foundational step is the introduction of a chlorosulfonyl (-SO₂Cl) group onto the benzoic acid ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H).[1]

Causality and Expertise: The carboxylic acid group (-COOH) is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, it directs incoming electrophiles to the meta position. This directing effect is fundamental to achieving the desired 3-substituted regioisomer.[1] The reaction often requires elevated temperatures and a slight excess of chlorosulfonic acid to overcome the deactivation of the ring and drive the reaction to completion.[1][3]

Experimental Protocol: Chlorosulfonation of Benzoic Acid

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas trap (e.g., leading to a sodium hydroxide solution) to neutralize the HCl gas byproduct.

-

Reagent Addition: Carefully charge the flask with benzoic acid. Slowly add an excess (typically 3-5 equivalents) of chlorosulfonic acid to the benzoic acid at room temperature with stirring.

-

Heating: Once the initial addition is complete, heat the reaction mixture. A common temperature range is 140-150°C.[1] Maintain this temperature for several hours (e.g., 4-6 hours) until the reaction is complete, which can be monitored by the cessation of HCl gas evolution.

-

Work-up: After cooling the reaction mixture to room temperature, it is crucial to quench it carefully. The standard and safest procedure is to pour the reaction mixture slowly onto crushed ice with vigorous stirring.[1] This hydrolyzes the excess chlorosulfonic acid and precipitates the solid 3-(chlorosulfonyl)benzoic acid product.

-

Isolation: Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The resulting 3-(chlorosulfonyl)benzoic acid is often of sufficient purity to be used directly in the next step without extensive purification.[1]

Step 2: Synthesis of this compound

This step involves the formation of the sulfonamide bond through the reaction of the highly reactive 3-(chlorosulfonyl)benzoic acid intermediate with a primary amine, n-butylamine. This is a classic and highly efficient nucleophilic substitution reaction.[1]

Causality and Expertise: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The nitrogen atom of n-butylamine acts as a nucleophile, attacking this electrophilic sulfur center. The reaction requires at least two equivalents of the amine: one to act as the nucleophile and a second to act as a base to neutralize the HCl formed during the reaction. Alternatively, an external non-nucleophilic base (like triethylamine or pyridine) can be used.

Experimental Protocol: Sulfonamide Formation

-

Reaction Setup: In a suitable flask, dissolve or suspend the 3-(chlorosulfonyl)benzoic acid in a solvent. While water can be used, organic solvents like dichloromethane or tetrahydrofuran (THF) are also common.

-

Amine Addition: Cool the mixture in an ice bath. Slowly add a solution of n-butylamine (at least 2 equivalents) dropwise to the stirred suspension. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) to ensure completion.

-

Acidification and Isolation: Once the reaction is complete, acidify the aqueous solution with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2.[4] This step protonates the carboxylate group, causing the final product, this compound, to precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[5]

Visualization of the Synthesis Pathway

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Data Summary

The following table summarizes key chemical properties and typical reaction parameters for the synthesis.

| Parameter | 3-(Chlorosulfonyl)benzoic Acid (Intermediate) | This compound (Final Product) |

| CAS Number | 4025-64-3[6][7][8] | 7385-16-2[1] |

| Molecular Formula | C₇H₅ClO₄S[6][9] | C₁₁H₁₅NO₄S |

| Molecular Weight | 220.63 g/mol [6] | 257.31 g/mol |

| Appearance | White to off-white solid[9] | White solid/flakes[5] |

| Melting Point | 128-130 °C[6] | ~235 °C (recrystallized)[5] |

| Typical Yield | > 85% | > 80% |

Safety and Handling

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.

-

n-Butylamine: This is a flammable and corrosive liquid. Handle with care, avoiding inhalation and skin contact.

-

General Precautions: The reactions are exothermic and generate corrosive byproducts. Ensure proper temperature control and gas trapping throughout the synthesis.

Conclusion

The synthesis of this compound is a robust and well-established process rooted in fundamental principles of organic chemistry. By carefully controlling the reaction conditions for the initial chlorosulfonation of benzoic acid and the subsequent nucleophilic substitution with n-butylamine, researchers can reliably produce this valuable chemical intermediate. The insights provided in this guide, from mechanistic rationale to detailed protocols, are intended to empower scientists in their research and development endeavors.

References

-

Research Square. Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. Available from: [Link]

-

ResearchGate. Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Available from: [Link]

-

ResearchGate. Synthesis and characterization of supramolecular assembly probenecid cocrystal. Available from: [Link]

-

PrepChem.com. Synthesis of 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid. Available from: [Link]

-

National Institutes of Health. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Available from: [Link]

- Google Patents. CN103613521A - Water-phase synthetic method of probenecid.

-

International Journal of Research in Pharmacy and Chemistry. A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. Available from: [Link]

- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

National Institutes of Health. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Available from: [Link]

-

MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Available from: [Link]

-

PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Available from: [Link]

- Google Patents. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.

- Google Patents. EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

-

CAS Common Chemistry. 3-(Chlorosulfonyl)benzoic acid. Available from: [Link]

-

YouTube. Benzoic Acid Synthesis. Available from: [Link]

- Google Patents. CN105693565A - Preparation method for p-carboxybenzene sulfonamide.

- Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.

-

Organic Syntheses. Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. prepchem.com [prepchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 4025-64-3|3-(Chlorosulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 9. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Butylsulfamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Butylsulfamoyl)benzoic acid is a small molecule belonging to the class of sulfamoylbenzoic acids. While direct, comprehensive studies on this specific compound are limited, the broader family of sulfamoylbenzoic acid derivatives has garnered significant interest in the scientific community for their diverse biological activities. Research into structurally related compounds suggests that this compound may exert its effects through the modulation of several key biological targets, positioning it as a compound of interest for further investigation in various therapeutic areas, including inflammation, oncology, and metabolic diseases.

This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon the established activities of its close analogs. The following sections will delve into the potential interactions of this compound with three primary targets: the P2Y14 receptor, human nucleoside triphosphate diphosphohydrolases (h-NTPDases), and carbonic anhydrases. For each putative mechanism, we will explore the underlying biological pathways, present structure-activity relationship (SAR) insights from related molecules, and provide detailed experimental protocols to facilitate the direct investigation of this compound's activity.

Putative Mechanism 1: Antagonism of the P2Y14 Receptor

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose. It is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The P2Y14R is implicated in various inflammatory and immune responses, making it an attractive therapeutic target.[1] Several studies have identified derivatives of 3-sulfonamido benzoic acid as potent P2Y14R antagonists.[2][3]

Scientific Rationale and Structural Insights

The structural scaffold of this compound is highly similar to that of known P2Y14R antagonists. For instance, a recently identified potent P2Y14R antagonist, compound 25l, with an IC50 of 5.6 ± 0.3 nM, is a 3-sulfonamido benzoic acid derivative.[2] The core structure, featuring a benzoic acid and a sulfonamide group at the meta-position, appears to be crucial for binding to the receptor. Molecular docking studies of related compounds suggest that the benzoic acid moiety forms key interactions within the receptor's binding pocket, while the sulfonamide group and its substituent contribute to the overall affinity and selectivity.[4][5] The butyl group in this compound likely occupies a hydrophobic pocket within the receptor, and its size and conformation could significantly influence the binding affinity.

Signaling Pathway

Caption: Putative P2Y14 Receptor Antagonism by this compound.

Experimental Protocol: P2Y14 Receptor Functional Assay (cAMP Measurement)

This protocol describes a method to determine the antagonistic activity of this compound on the P2Y14 receptor by measuring changes in intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing the human P2Y14 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

P2Y14R agonist (e.g., UDP-glucose).

-

This compound.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the P2Y14R-expressing HEK293 cells into a 96-well plate at a density that allows for optimal cell health and signal detection. Culture overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

-

Assay: a. Remove the culture medium and wash the cells with the assay buffer. b. Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add the P2Y14R agonist (UDP-glucose) at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells except the basal control. d. Add forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal. e. Incubate for the time recommended by the cAMP assay kit manufacturer.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Putative Mechanism 2: Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

h-NTPDases are a family of ectoenzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, playing a critical role in regulating purinergic signaling. Certain isoforms, such as h-NTPDase1, -2, -3, and -8, are implicated in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[6][7]

Scientific Rationale and Structural Insights

Several studies have reported sulfamoyl benzamide derivatives as selective inhibitors of h-NTPDases.[6][8] For example, a study on sulfamoyl-benzamide derivatives demonstrated that some compounds selectively inhibit h-NTPDase1, -2, -3, and -8 with IC50 values in the sub-micromolar to micromolar range.[6] The structure of this compound shares the core sulfamoyl-benzene scaffold with these inhibitors. Molecular docking studies of active sulfamoyl benzamide derivatives have shown that the sulfamoyl and benzamide moieties form crucial hydrogen bonds and other interactions with the amino acid residues in the active site of the h-NTPDases.[6] The butyl group of this compound would likely be positioned in a hydrophobic pocket, and its size and lipophilicity could influence the inhibitory potency and isoform selectivity.

| Related Compound | Target h-NTPDase | IC50 (µM) |

| Compound 3i | h-NTPDase1 | 2.88 ± 0.13 |

| Compound 3f | h-NTPDase2 | 0.27 ± 0.08 |

| Compound 3i | h-NTPDase3 | 0.72 ± 0.11 |

| Compound 2d | h-NTPDase8 | 0.28 ± 0.07 |

| Data from Zaigham et al., RSC Adv., 2023.[6] |

Experimental Workflow: h-NTPDase Inhibition Assay

Caption: Workflow for determining the inhibitory activity of this compound against h-NTPDases.

Experimental Protocol: In Vitro h-NTPDase Inhibition Assay (Malachite Green)

This protocol is for determining the IC50 value of this compound against a specific h-NTPDase isoform.

Materials:

-

Recombinant human NTPDase enzyme (e.g., h-NTPDase1, 2, 3, or 8).

-

This compound.

-

ATP (substrate).

-

Assay Buffer (e.g., 5 mM CaCl₂, 80 mM Tris, pH 7.4).

-

Malachite Green reagent.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the h-NTPDase enzyme in the assay buffer. b. Prepare a stock solution of this compound in DMSO. Create serial dilutions in the assay buffer. c. Prepare a stock solution of ATP in the assay buffer.

-

Assay: a. To each well of a 96-well plate, add the different concentrations of this compound or vehicle control. b. Add the diluted h-NTPDase enzyme to each well (except for the no-enzyme control). c. Pre-incubate the plate for 10-15 minutes at 37°C. d. Initiate the enzymatic reaction by adding ATP to a final concentration near the Km of the enzyme. e. Incubate for 15-30 minutes at 37°C.

-

Detection: a. Stop the reaction by adding the Malachite Green reagent. b. Incubate at room temperature for 15-20 minutes to allow for color development. c. Measure the absorbance at 620-640 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the no-enzyme control from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Putative Mechanism 3: Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[2][9]

Scientific Rationale and Structural Insights

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme. While this compound contains a secondary sulfonamide, the general structural features are present. The benzene ring and the butyl group can interact with hydrophobic and hydrophilic residues within the active site, influencing the binding affinity and isoform selectivity.[3][10][11] The benzoic acid moiety could also form additional interactions, potentially leading to a unique inhibition profile. Extensive SAR studies on benzenesulfonamides have demonstrated how modifications to the scaffold can dramatically alter inhibitory potency and selectivity against different CA isoforms.[3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)

This colorimetric assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[2]

Materials:

-

Carbonic Anhydrase (e.g., human or bovine erythrocyte CA).

-

This compound.

-

p-Nitrophenyl acetate (p-NPA) (substrate).

-

Acetazolamide (positive control inhibitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

DMSO (for dissolving compounds).

-

96-well microplate.

-

Microplate reader capable of kinetic measurements at 400-405 nm.

Procedure:

-

Reagent Preparation: a. Prepare a working solution of CA in the assay buffer. b. Prepare a stock solution of this compound and acetazolamide in DMSO, followed by serial dilutions in the assay buffer. c. Prepare a fresh stock solution of p-NPA in a suitable organic solvent like acetonitrile.

-

Assay: a. In a 96-well plate, add the assay buffer, the different concentrations of this compound (or acetazolamide or vehicle), and the CA working solution. b. Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

-

Reaction and Measurement: a. Initiate the reaction by adding the p-NPA substrate solution to all wells. b. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each condition. b. Calculate the percentage of inhibition for each concentration of the inhibitor. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, a comprehensive analysis of structurally related compounds strongly suggests its potential as a modulator of the P2Y14 receptor, h-NTPDases, and carbonic anhydrases. The provided scientific rationale, structural insights, and detailed experimental protocols in this guide are intended to serve as a robust framework for researchers to systematically investigate these putative mechanisms. Elucidating the precise molecular targets and mechanism of action of this compound will be crucial in unlocking its potential therapeutic applications and advancing our understanding of the biological roles of its target proteins.

References

-

Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]

-

Zaigham, Z. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21557-21568. [Link]

-

Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. [Link]

-

Di Cesare Mannelli, L., et al. (2013). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. [Link]

-

Khan, I., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 16(6), 860-872. [Link]

-

Scholz, T. H., et al. (1993). Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase. Journal of Medicinal Chemistry, 36(15), 2134-2141. [Link]

-

Heasley, B. H., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6524-6535. [Link]

-

Imtiaz, F., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 248591. [Link]

-

Angeli, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(1), 130. [Link]

-

Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7306. [Link]

-

Zaigham, Z. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21557-21568. [Link]

-

Zaigham, Z. H., et al. (2023). Linear synthesis of sulfamoyl-benzamide derivatives. ResearchGate. [Link]

-

Gao, Y., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Bioorganic & Medicinal Chemistry, 28(7), 115372. [Link]

-

Junker, A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(13), 5671-5693. [Link]

-

Han, B., et al. (2025). Representative chemical structures of reported P2Y14R antagonists. ResearchGate. [Link]

-

Junker, A., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters, 9(8), 768-773. [Link]

-

Ionescu, S., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules, 25(24), 5877. [Link]

-

Junker, A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y 14 Receptor. ResearchGate. [Link]

-

Junker, A., et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]

-

Fricks, I. P., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Journal of Pharmacology and Experimental Therapeutics, 347(2), 376-385. [Link]

-

Wang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 15432. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Butylsulfamoyl)benzoic acid literature review

An In-depth Technical Guide to 3-(Butylsulfamoyl)benzoic Acid: Synthesis, Mechanistic Insights, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, and biological activities, drawing insights from its structural analogues to illuminate its potential mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical scaffold.

Introduction: The Sulfamoyl Benzoic Acid Scaffold

This compound (CAS No: 7385-16-2) is an organic compound featuring a benzoic acid core substituted with a butyl-sulfamoyl group at the meta-position.[1][2] This structure belongs to the broader class of sulfamoyl benzoic acids, a family of compounds recognized for its diverse pharmacological potential. The inherent versatility of the benzoic acid scaffold, combined with the well-established role of the sulfonamide moiety as a potent pharmacophore, makes these molecules valuable building blocks in the design of novel therapeutics.[1][3]

Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][4] For instance, various benzoic acid derivatives have been explored as inhibitors of influenza neuraminidase and as selective agonists for the human β3 adrenergic receptor.[1] This guide will consolidate the available scientific literature to provide a detailed protocol for its synthesis, characterize its key properties, and explore its mechanistic basis of action, primarily through the lens of its close and clinically significant analogue, Probenecid.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a reliable two-step process, beginning with the chlorosulfonation of benzoic acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Chlorosulfonation of Benzoic Acid

This initial step involves an electrophilic aromatic substitution reaction. The carboxylic acid group on the benzoic acid ring is a meta-director, guiding the incoming chlorosulfonyl group (-SO₂Cl) to the 3-position.[1]

-

Reagents: Benzoic acid, Chlorosulfonic acid (ClSO₃H).

-

Procedure:

-

In a fume hood, carefully add benzoic acid in portions to an excess of chlorosulfonic acid, maintaining the temperature below 45°C with stirring.

-

Once the addition is complete, the reaction mixture is typically heated (e.g., to 140-150°C) for several hours to ensure complete reaction.[1] The use of elevated temperatures is often necessary to overcome the deactivating effect of the carboxyl group.[1]

-

After cooling, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

The resulting solid, 3-(chlorosulfonyl)benzoic acid, is isolated by filtration, washed with cold water, and can often be used in the next step without extensive purification.[1]

-

-

Causality: Chlorosulfonic acid serves as both the reagent and the solvent. The excess reagent drives the reaction to completion. Pouring the mixture onto ice is a critical step for both quenching the highly reactive chlorosulfonic acid and precipitating the product, which is poorly soluble in the acidic aqueous medium.

Step 2: Amination with n-Butylamine

The second step is a nucleophilic substitution reaction where the sulfonyl chloride intermediate reacts with a primary amine to form the stable sulfonamide bond.[1]

-

Reagents: 3-(chlorosulfonyl)benzoic acid, n-butylamine.

-

Procedure:

-

Dissolve the 3-(chlorosulfonyl)benzoic acid from Step 1 in a suitable solvent (e.g., acetone).

-

Cool the solution in an ice bath.

-

Slowly add n-butylamine to the cooled solution. An excess of the amine may be used to neutralize the HCl byproduct that is formed.

-

Allow the reaction to stir and warm to room temperature.

-

Upon completion, the product can be isolated by removing the solvent and performing an acidic workup to precipitate the this compound.

-

The crude product can be purified by recrystallization.

-

-

Causality: The reaction of the highly electrophilic sulfonyl chloride with the nucleophilic amine (n-butylamine) is rapid and efficient. Using a base (either an excess of the amine or another non-nucleophilic base) is essential to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques.

| Property | Value | Reference |

| CAS Number | 7385-16-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1][2] |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | White or nearly white, fine, crystalline powder | [5] |

| Solubility | Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, chloroform, and acetone | [5] |

Table 1: Physicochemical Properties of this compound.

Vibrational spectroscopy provides a characteristic fingerprint of the molecule's functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1380–1330 | [1] |

| Sulfonamide (SO₂) | Symmetric Stretch | 1200–1150 | [1] |

| Sulfonamide (N-H) | Stretch | ~3300 | [1] |

| Carboxylic Acid (C=O) | Stretch | ~1700 | [1] |

| Carboxylic Acid (O-H) | Stretch (Broad) | 3300–2500 | [1] |

Table 2: Key Infrared (FTIR) Vibrational Frequencies.

Biological Activity and Mechanisms of Action

While direct studies on this compound are limited, extensive research on its close structural analogues provides a robust framework for understanding its likely biological activities and mechanisms of action.

A. Inhibition of Renal Anion Transport (Probenecid Analogue)

The most well-studied analogue is Probenecid (4-(dipropylsulfamoyl)benzoic acid), a uricosuric agent used for decades to treat gout.[6] Probenecid's primary mechanism involves the competitive inhibition of organic anion transporters (OATs), particularly OAT1 and URAT1, in the proximal tubules of the kidneys.[7] By blocking URAT1, Probenecid prevents the reabsorption of uric acid from the filtrate back into the blood, thereby increasing its urinary excretion and lowering serum uric acid levels.[7] Given the conserved sulfamoyl benzoic acid core, it is highly probable that this compound acts as an inhibitor of these same renal transporters.

Caption: Inhibition of URAT1-mediated uric acid reabsorption.

This mechanism is also the basis for Probenecid's use as an adjuvant to antibiotic therapy. It competitively inhibits the renal secretion of certain drugs, such as penicillin and other beta-lactams, increasing their plasma concentration and prolonging their therapeutic effect.[6][8]

B. Anti-Inflammatory Action via Pannexin 1 Inhibition

Beyond its effects on renal transport, Probenecid has a distinct anti-inflammatory mechanism. Research has shown that it directly inhibits pannexin 1 channels.[9] Pannexin 1 is a membrane channel involved in the release of ATP and the activation of the NLRP3 inflammasome, a key protein complex in the inflammatory response.[9] By blocking pannexin 1, Probenecid prevents the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β), thereby stemming the inflammation that is central to gouty arthritis.[9] This dual action—lowering uric acid levels and actively suppressing inflammation—makes it a particularly effective gout therapy. This secondary mechanism is likely shared by this compound.

Caption: Anti-inflammatory mechanism via Pannexin 1 inhibition.

C. Modulation of G-Protein Coupled Receptors (GPCRs)

Structure-activity relationship (SAR) studies on related sulfamoyl benzoic acid derivatives have identified them as potent modulators of specific GPCRs.

-

LPA₂ Receptor Agonism: A key study designed sulfamoyl benzoic acid analogues as specific agonists for the lysophosphatidic acid receptor 2 (LPA₂).[10][11] Notably, the research highlighted that a four-carbon linker—a butyl group—was a critical structural feature for potent and specific activity.[1] Substituting the butyl moiety with shorter (propyl) or longer (pentyl) chains resulted in a significant loss of agonist activity, underscoring the precise fit required within the receptor's binding pocket.[1] The LPA₂ receptor is known to mediate anti-apoptotic and mucosal barrier-protective effects, suggesting a therapeutic avenue in gastrointestinal diseases.[10][11]

-

P2Y₁₄ Receptor Antagonism: More recently, novel 3-sulfonamido benzoic acid derivatives have been developed as potent antagonists of the P2Y₁₄ receptor.[12][13] This receptor is a target for inflammatory diseases, and a lead compound from this class showed significant anti-inflammatory effects in a mouse model of acute lung injury (ALI) by reducing pro-inflammatory cytokines.[12][13]

| Target | Activity | Structural Moiety | Potential Therapeutic Area | Reference |

| URAT1 / OATs | Inhibition | Sulfamoyl benzoic acid | Gout, Hyperuricemia, Drug Adjuvant | [6][7] |

| Pannexin 1 | Inhibition | Sulfamoyl benzoic acid | Inflammatory Diseases (e.g., Gout) | [9] |

| LPA₂ Receptor | Agonism | N-butylsulfamoyl group | Gastrointestinal Protection, Anti-apoptosis | [1][10] |

| P2Y₁₄ Receptor | Antagonism | 3-Sulfonamido benzoic acid | Acute Lung Injury, Inflammation | [12][13] |

Table 3: Summary of Biological Targets and Activities for the Sulfamoyl Benzoic Acid Scaffold.

Applications in Drug Discovery and Research

The multifaceted biological profile of the sulfamoyl benzoic acid scaffold makes this compound a valuable molecule for drug discovery professionals.

-

Versatile Scaffold for Medicinal Chemistry: Its straightforward synthesis and known interactions with multiple, distinct biological targets make it an excellent starting point for designing novel therapeutics. The core structure can be systematically modified to optimize potency and selectivity for a desired target, whether it be a transporter, an ion channel, or a GPCR.[1][3]

-

Chemical Probe for Target Validation: As a compound with predictable activity against targets like OATs and pannexin 1, it can be used as a "tool compound" or chemical probe in preclinical research to investigate the physiological roles of these proteins and to validate them as drug targets for various diseases.

-